molecular formula C15H23N3O3S B2659141 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1235023-09-2

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2659141
CAS No.: 1235023-09-2
M. Wt: 325.43
InChI Key: BSGFUCAWGMREJD-UHFFFAOYSA-N
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Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a urea moiety attached to an o-tolyl group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors

    Attachment of the Urea Moiety: The urea group is introduced by reacting the piperidine intermediate with an isocyanate derivative. This step requires controlled conditions to ensure the selective formation of the desired urea linkage.

    Final Assembly: The o-tolyl group is attached through a coupling reaction, often facilitated by catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(p-tolyl)urea: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

    1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

    1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to different steric and electronic effects compared to para- or meta-substituted analogs, potentially resulting in distinct properties and applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-5-3-4-6-14(12)17-15(19)16-11-13-7-9-18(10-8-13)22(2,20)21/h3-6,13H,7-11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGFUCAWGMREJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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